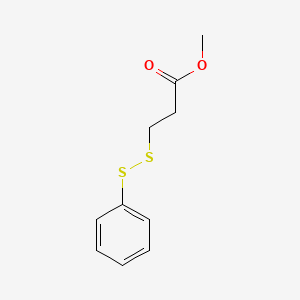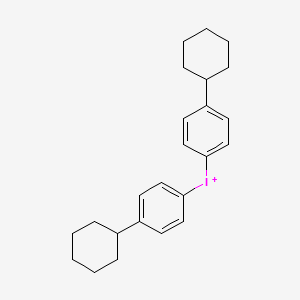
Bis(4-cyclohexylphenyl)iodanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-cyclohexylphenyl)iodanium: is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis as electrophilic arylating agents. The presence of iodine in a hypervalent state allows these compounds to participate in a variety of chemical transformations, making them valuable tools in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyclohexylphenyl)iodanium typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of an acid. One common method is the one-pot synthesis using Oxone (potassium peroxymonosulfate) and sulfuric acid. This method is versatile and can be used to prepare a wide range of diaryliodonium salts .
Industrial Production Methods: Industrial production of diaryliodonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-cyclohexylphenyl)iodanium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers an aryl group to a nucleophile.
Cyclization: It can induce cyclization reactions, forming cyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, m-chloroperbenzoic acid (m-CPBA).
Acids: Sulfuric acid, trifluoromethanesulfonic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed: The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to a nucleophile .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, bis(4-cyclohexylphenyl)iodanium is used as an arylating agent in the synthesis of complex molecules. Its ability to transfer aryl groups efficiently makes it a valuable reagent in the construction of aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its role as a photoacid generator in photolithography is particularly noteworthy, where it helps in the patterning of semiconductor materials .
Wirkmechanismus
The mechanism of action of bis(4-cyclohexylphenyl)iodanium involves the formation of a reactive iodonium ion intermediate. This intermediate can undergo electrophilic attack on nucleophiles, leading to the transfer of the aryl group. The presence of the hypervalent iodine center is crucial for this reactivity, as it stabilizes the transition state and facilitates the reaction .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-tert-butylphenyl)iodanium
- Bis(4-methoxyphenyl)iodanium
- Bis(4-bromophenyl)iodanium
Uniqueness: Bis(4-cyclohexylphenyl)iodanium is unique due to the presence of the cyclohexyl groups, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other diaryliodonium salts .
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis. Its unique reactivity and ability to participate in a variety of chemical transformations make it an important tool for chemists. Its applications in industry, particularly in photolithography, further highlight its significance.
Eigenschaften
CAS-Nummer |
94287-61-3 |
|---|---|
Molekularformel |
C24H30I+ |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
bis(4-cyclohexylphenyl)iodanium |
InChI |
InChI=1S/C24H30I/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2/q+1 |
InChI-Schlüssel |
HRTUBJZOPCUYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


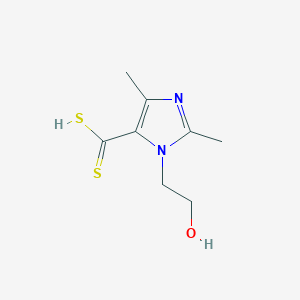
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

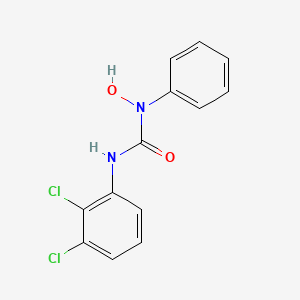
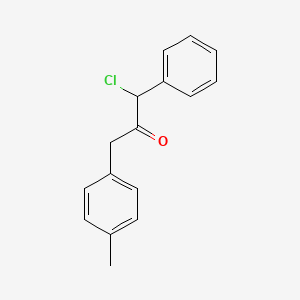
![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
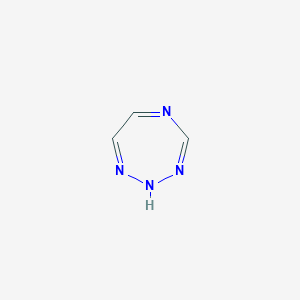

![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


